5-Methyl-2,2'-bipyridine

Descripción

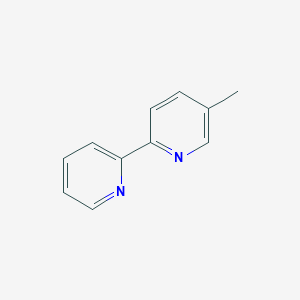

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECLRDWVJRSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454199 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56100-20-0 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2,2'-bipyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2,2'-bipyridine is a substituted bipyridine ligand that plays a significant role in coordination chemistry, catalysis, and the development of functional materials. Its structural and electronic properties, influenced by the methyl group on one of the pyridine rings, make it a versatile building block for creating bespoke metal complexes with tailored reactivity and photophysical characteristics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in catalysis.

Physicochemical Properties

This compound is typically a colorless to yellow liquid or semi-solid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| IUPAC Name | 5-methyl-2-(pyridin-2-yl)pyridine | [2] |

| CAS Number | 56100-20-0 | [2] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | [1] |

| Boiling Point | 92 °C at 0.05 Torr | [3] |

| Storage | Sealed in a dry place at room temperature | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (CDCl₃, 300 MHz) | δ: 2.43 (s, 3H), 7.35 (dd, 1H, J = 4.6, 7.7 Hz), 7.71 (d, 1H, J = 7.7 Hz), 7.87 (t, 1H, J = 7.3 Hz), 8.39 (d, 1H, J = 7.7 Hz), 8.48 (d, 1H, J = 7.3 Hz), 8.55 (s, 1H), 8.70 (d, 1H, J = 4.6 Hz) | [4] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ: 17.7, 120.0, 120.2, 122.8, 132.8, 136.2, 136.8, 148.5, 149.1, 153.0, 155.7 | [4] |

| Mass Spectrometry (GC-MS) | Source of Spectrum: SO-0-323-5 | [2] |

Synthesis and Characterization

A reliable and high-yield synthesis of this compound can be achieved through a Negishi cross-coupling reaction.[4] This method involves the palladium-catalyzed coupling of a pyridyl zinc reagent with a pyridyl triflate.

Experimental Protocol: Synthesis of this compound[4]

A. Preparation of 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine (Pyridyl Triflate)

-

A 200-mL Schlenk flask containing a magnetic stir bar is flushed with nitrogen.

-

Add 2-hydroxy-5-methylpyridine (4.85 g, 44.4 mmol) and dry pyridine (140 mL).

-

Cool the solution to -12 °C in an acetone/ice bath after the solid dissolves.

-

Rapidly add trifluoromethanesulfonic anhydride (15.1 g, 53.5 mmol) via syringe.

-

Stir the solution at 0 °C for 30 minutes.

-

Pour the mixture into a separatory funnel containing 150 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Dry the combined organic fractions over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

B. Negishi Cross-Coupling to form this compound

-

Place a 500-mL, two-necked, round-bottomed flask with a magnetic stirrer in a dry ice/acetone bath (−78 °C).

-

Add 80 mL of tetrahydrofuran (THF) and tert-butyllithium (1.75 M in pentane, 52 mL, 91.0 mmol).

-

Add 2-bromopyridine (7.13 g, 4.3 mL, 45.1 mmol) dropwise.

-

Stir the solution at -78 °C for 30 minutes.

-

Add anhydrous zinc chloride (13.3 g, 97.4 mmol) and stir at 25 °C for 2 hours.

-

Add the 5-methylpyridyl triflate (8.95 g, 37.1 mmol), lithium chloride (3.18 g, 75.2 mmol), and tetrakis(triphenylphosphine)palladium (1.75 g, 1.5 mmol).

-

Heat the mixture at reflux for 18 hours.

-

Cool the solution and add an aqueous solution of EDTA (55 g in 400 mL).

-

Adjust the pH to ~8 with saturated aqueous sodium bicarbonate.

-

Stir for 15 minutes and then transfer to a separatory funnel.

-

Extract the product with dichloromethane (3 x 200 mL).

-

Dry the combined organic fractions over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash chromatography on deactivated silica gel (20% EtOAc:80% hexanes) to yield this compound as a pale yellow oil.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃) to confirm the molecular structure.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational modes of the aromatic rings and the methyl group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in ethanol, will exhibit π → π* transitions characteristic of the bipyridine scaffold.

Applications in Coordination Chemistry and Catalysis

This compound is a versatile ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. These complexes are of interest for their potential applications in various catalytic processes, including cross-coupling reactions.

Synthesis of a Ruthenium(II) Complex

The following workflow illustrates the general synthesis of a tris-bipyridyl ruthenium(II) complex, a class of compounds known for their rich photophysical properties.

Suzuki-Miyaura Cross-Coupling Reaction

This compound can serve as a ligand for palladium catalysts in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound as a ligand.

Safety Information

This compound is classified with GHS pictograms indicating it can cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile ligand in the fields of chemistry and materials science. Its well-defined synthesis and the ability to fine-tune the properties of its metal complexes make it an important tool for researchers and scientists. The detailed information and protocols provided in this guide serve as a foundational resource for the effective utilization of this compound in various research and development endeavors.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. 56100-20-0 CAS MSDS (5-METHYL-2,2'-BIPYRIDYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-2,2'-bipyridine: A Technical Guide for Researchers

CAS Number: 56100-20-0

This technical guide provides an in-depth overview of 5-Methyl-2,2'-bipyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, comprehensive safety data, a detailed experimental protocol for its synthesis, and a summary of its current applications in research and development.

Safety and Handling

The following tables summarize the key safety information for this compound. It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Table 1: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark)[1] | Warning [1] | H302: Harmful if swallowed.[1] |

Table 2: Precautionary Statements

| Code | Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Boiling Point | 92 °C at 0.05 Torr | [3] |

| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [3] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][4] |

Experimental Protocol: Synthesis via Negishi Cross-Coupling

A reliable method for the synthesis of this compound is through a Negishi cross-coupling reaction. This procedure involves the palladium-catalyzed reaction of a pyridyl zinc reagent with a pyridyl triflate.

Materials:

-

2-Bromopyridine

-

tert-Butyllithium (t-BuLi) in pentane

-

Anhydrous Zinc Chloride (ZnCl₂)

-

5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine

-

Lithium Chloride (LiCl)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Tetrahydrofuran (THF), anhydrous

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Formation of the Pyridyl Zinc Reagent:

-

In a two-necked round-bottomed flask under an inert atmosphere, cool a solution of THF to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium to the cooled THF.

-

To this solution, add 2-bromopyridine dropwise. The solution will typically change color, indicating the formation of the lithiated intermediate.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add anhydrous zinc chloride to the reaction mixture and allow it to warm to room temperature, stirring for 2 hours.

-

-

Cross-Coupling Reaction:

-

To the flask containing the pyridyl zinc reagent, add 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine, lithium chloride, and tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to reflux and maintain for approximately 18 hours.

-

-

Work-up and Purification:

-

After cooling, quench the reaction with an aqueous solution of ethylenediaminetetraacetic acid (EDTA).

-

Adjust the pH to approximately 8 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield this compound as a pale yellow oil.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Negishi cross-coupling reaction.

References

- 1. This compound | 56100-20-0 [sigmaaldrich.com]

- 2. This compound | C11H10N2 | CID 11073848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 56100-20-0 CAS MSDS (5-METHYL-2,2'-BIPYRIDYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 56100-20-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 5-Methyl-2,2'-bipyridine

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methyl-2,2'-bipyridine, a key building block in coordination chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral data, standardized experimental protocols, and a visual representation of the proton coupling network.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer, exhibits a distinct set of signals corresponding to the seven aromatic protons and the three methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | 8.70 | d | 4.6 |

| H-6 | 8.55 | s | - |

| H-3' | 8.48 | d | 7.3 |

| H-3 | 8.39 | d | 7.7 |

| H-4' | 7.87 | t | 7.3 |

| H-4 | 7.71 | d | 7.7 |

| H-5' | 7.35 | dd | 4.6, 7.7 |

| 5-CH₃ | 2.43 | s | - |

Note: The proton numbering convention used is illustrated in the molecular structure diagram below.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound can be rationalized based on the electronic environment of each proton. The protons on the unsubstituted pyridine ring (H-3', H-4', H-5', and H-6') show characteristic splitting patterns. H-6' appears at the most downfield chemical shift (8.70 ppm) due to the deshielding effect of the adjacent nitrogen atom. The methyl group at the 5-position on the other pyridine ring introduces an electronic perturbation, influencing the chemical shifts of the neighboring protons. The methyl protons themselves resonate as a singlet at 2.43 ppm, as expected.

The coupling constants provide valuable information about the connectivity of the protons. For instance, the doublet multiplicity of H-6' with a coupling constant of 4.6 Hz is indicative of its coupling to H-5'. The triplet observed for H-4' arises from its coupling to both H-3' and H-5'.

Experimental Protocol

The following is a representative protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

The data should be acquired on a 300 MHz or higher NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between the aromatic protons of this compound.

Spin-spin coupling network in this compound.

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-Methyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-2,2'-bipyridine is a heterocyclic compound of significant interest in coordination chemistry and as a building block in the synthesis of functional materials and pharmaceutical compounds. A thorough understanding of its three-dimensional structure is critical for predicting its chemical behavior, designing novel derivatives, and understanding its interactions with biological targets. This guide provides a detailed overview of the molecular geometry and crystal structure of this compound. Due to the limited availability of public crystallographic data for this compound, this guide leverages data from the closely related compound, 5,5'-Dimethyl-2,2'-bipyridine, as a structural analogue. Furthermore, it outlines the standard experimental and computational protocols employed to determine such structures.

Molecular Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Key geometric parameters include bond lengths, bond angles, and dihedral angles. The molecule consists of two pyridine rings linked by a C-C single bond. The presence of the methyl group at the 5-position of one pyridine ring introduces a slight asymmetry compared to the parent 2,2'-bipyridine.

The rotational barrier around the C2-C2' bond is relatively low, allowing for conformational flexibility. The two pyridine rings can adopt a range of dihedral angles relative to each other. In the solid state, the conformation is influenced by crystal packing forces. In solution, a distribution of conformations is expected. The nitrogen atoms of the pyridine rings can exist in either a cis or trans orientation relative to the C2-C2' bond. The trans conformation is generally more stable in the free ligand, while the cis conformation is required for chelation to a metal center.

Crystal Structure Analysis

As of the date of this document, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. However, the crystal structure of the closely related compound, 5,5'-Dimethyl-2,2'-bipyridine , provides valuable insights into the expected solid-state conformation and intermolecular interactions. It is reasonable to assume that the molecular geometry and packing motifs will share significant similarities.

Crystallographic Data for 5,5'-Dimethyl-2,2'-bipyridine (as a proxy)

The crystallographic data for 5,5'-Dimethyl-2,2'-bipyridine reveals a triclinic crystal system with the P-1 space group.[1] The two pyridine rings are not coplanar, exhibiting a significant dihedral angle.[1] This twist is a common feature in bipyridine derivatives and is a result of steric hindrance between the hydrogen atoms at the 3 and 3' positions.

Table 1: Crystal Data and Structure Refinement for 5,5'-Dimethyl-2,2'-bipyridine [1]

| Parameter | Value |

| Empirical formula | C12H12N2 |

| Formula weight | 184.24 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 6.409(4) Å, α = 96.04(5)° |

| b = 7.312(5) Å, β = 91.16(4)° | |

| c = 11.533(8) Å, γ = 105.03(5)° | |

| Volume | 518.4(6) ų |

| Z | 2 |

| Density (calculated) | 1.180 Mg/m³ |

Table 2: Selected Bond Lengths and Angles for 5,5'-Dimethyl-2,2'-bipyridine [1]

| Bond/Angle | Length (Å) / Angle (°) |

| C1-N1 | 1.334(2) |

| C1-C2 | 1.393(2) |

| C1-C1i | 1.491(3) |

| N1-C1-C2 | 122.9(2) |

| N1-C1-C1i | 116.2(2) |

| C2-C1-C1i | 120.9(2) |

(Symmetry code: (i) -x+1, -y+2, -z+1)

The asymmetric unit contains two half-molecules, with the pyridine rings being planar. The dihedral angle between the planes of the two pyridine rings is 69.62(4)°.[1] The crystal structure is stabilized by π-π stacking interactions between the pyridine rings of adjacent molecules, with a centroid-centroid distance of 3.895(3) Å.[1] A weak C-H···π interaction is also observed.[1]

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[2][3][4][5][6][7][8][9][10]

1. Crystal Growth: High-quality single crystals of this compound are required. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion. A variety of solvents should be screened to find optimal conditions.

2. Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]

3. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to reduce thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2][3]

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[8] An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, and thermal parameters.

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide a reliable prediction of the molecular geometry.[11][12][13][14]

1. Initial Structure Generation: An initial 3D structure of this compound is generated using molecular modeling software.

2. Method Selection: A suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), cc-pVTZ) are chosen. The choice of functional and basis set is a trade-off between accuracy and computational cost.

3. Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the energy of the molecule is calculated, and the atomic coordinates are adjusted to find a minimum on the potential energy surface.[15] The calculation is considered converged when the forces on the atoms and the change in energy between successive steps are below a defined threshold.

4. Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

Conclusion

References

- 1. 5,5′-Dimethyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. fiveable.me [fiveable.me]

- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. rigaku.com [rigaku.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

The Coordination Chemistry of 5-Methyl-2,2'-bipyridine with Transition Metals: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 5-Methyl-2,2'-bipyridine (5-Mebpy) with a range of transition metals. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The guide covers the synthesis of the 5-Mebpy ligand and its subsequent complexation with various transition metals, including ruthenium, copper, iron, platinum, palladium, cobalt, and nickel. Detailed experimental protocols for key synthetic procedures are provided. The structural, spectroscopic, and electrochemical properties of the resulting complexes are systematically presented in tabular format for ease of comparison. Furthermore, this guide explores the diverse applications of these complexes, with a particular focus on their roles in catalysis and their potential as therapeutic agents, supported by available cytotoxicity data. Visual aids in the form of Graphviz diagrams are used to illustrate synthetic pathways and experimental workflows, enhancing the clarity and accessibility of the presented information.

Introduction

2,2'-Bipyridine (bpy) and its derivatives are among the most extensively studied classes of chelating ligands in coordination chemistry. Their ability to form stable complexes with a wide variety of transition metals has led to their use in numerous applications, ranging from catalysis and solar energy conversion to materials science and medicine.[1] The introduction of substituents onto the bipyridyl framework allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity, stability, and photophysical characteristics.

This compound (5-Mebpy) is a derivative of particular interest. The electron-donating methyl group at the 5-position can modulate the electronic properties of the ligand and, consequently, the coordinated metal center. This can have significant implications for the catalytic activity and biological efficacy of the corresponding complexes. This guide aims to provide an in-depth technical resource on the coordination chemistry of 5-Mebpy, consolidating key data and experimental methodologies to facilitate further research and development in this promising area.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic coupling reactions. A common and efficient method is the Negishi cross-coupling reaction.[2]

Experimental Protocol: Negishi Cross-Coupling for this compound Synthesis[2]

This protocol describes a two-step synthesis of this compound starting from 2-amino-5-methylpyridine.

Step 1: Synthesis of 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine

-

A 200-mL Schlenk flask containing a Teflon-coated magnetic stirring bar is flushed with nitrogen.

-

The flask is charged with 2-hydroxy-5-methylpyridine (4.85 g, 44.4 mmol) and dry pyridine (140 mL).

-

After the reactant dissolves, the flask is cooled to -12°C in an acetone/ice bath.

-

Trifluoromethanesulfonic anhydride (13.6 g, 48.2 mmol) is added dropwise over 20 minutes, maintaining the temperature below 0°C.

-

The reaction mixture is stirred at -12°C for 30 minutes and then allowed to warm to room temperature over 1 hour.

-

The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether.

-

The ether solution is washed with saturated aqueous copper sulfate, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude product, which can be purified by flash chromatography.

Step 2: Synthesis of this compound

-

A 500-mL, two-necked, round-bottomed flask with a Teflon-coated magnetic stirrer is placed in a dry ice/acetone bath (-78°C).

-

80 mL of tetrahydrofuran (THF) and tert-butyllithium (1.75 M in pentane, 52 mL, 91.0 mmol) are added, followed by the dropwise addition of 2-bromopyridine (7.13 g, 45.1 mmol).

-

After stirring at -78°C for 30 minutes, anhydrous zinc chloride (13.3 g, 97.4 mmol) is added, and the reaction is stirred at 25°C for 2 hours.

-

The 5-methylpyridyl triflate from Step 1 (8.95 g, 37.1 mmol), lithium chloride (3.18 g, 75.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.75 g, 1.5 mmol) are then added.

-

The reaction mixture is heated at reflux for 18 hours.

-

After cooling, an aqueous solution of ethylenediaminetetraacetic acid (EDTA) is added, and the pH is adjusted to ~8 with saturated aqueous sodium bicarbonate.

-

The product is extracted with dichloromethane, and the combined organic fractions are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by flash chromatography to afford this compound as a pale yellow oil.

References

Navigating the Solubility Landscape of 5-Methyl-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2,2'-bipyridine is a heterocyclic organic compound with significant applications in coordination chemistry, catalysis, and the development of novel pharmaceuticals. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics and the general principles of solubility. Due to the limited availability of specific quantitative data in public literature, this document focuses on a qualitative assessment and furnishes detailed, standardized experimental protocols for the quantitative determination of its solubility.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The molecular structure of this compound, featuring two pyridine rings, imparts a degree of polarity due to the presence of electronegative nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors. The addition of a methyl group introduces a nonpolar hydrocarbon character. Therefore, the overall solubility will be a balance between these competing factors.

Based on the structure of this compound and the known solubility of similar bipyridine compounds, a qualitative prediction of its solubility in different classes of organic solvents is presented in Table 1.[3][4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The pyridine nitrogens can form hydrogen bonds with the hydroxyl groups of the solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | The dipoles of these solvents can interact favorably with the polar bipyridine structure. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic rings of the solvents can engage in π-π stacking interactions with the pyridine rings of the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity that can solvate the this compound molecule effectively. |

| Nonpolar | Hexane, Diethyl Ether | Low | The significant difference in polarity between the solute and these nonpolar solvents will limit solubility. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following are robust and widely accepted methods for quantifying the solubility of a solid organic compound like this compound in organic solvents.

Gravimetric Method (Shake-Flask)

This is a conventional and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or agitator. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to permit the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter (e.g., a 0.45 µm PTFE filter for organic solvents).

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Quantification: Once the solvent is completely removed, weigh the container with the solid residue. The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty container.

-

Calculation of Solubility: The solubility can then be calculated and expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable if this compound exhibits a characteristic chromophore that absorbs in the ultraviolet or visible range.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-3).

-

Sample Dilution: Withdraw a small, accurately measured volume of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation of Solubility: Calculate the concentration of the original saturated solution by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

References

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-Methyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 5-Methyl-2,2'-bipyridine, with a central focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO gap. While direct experimental values for this compound are not extensively documented in publicly available literature, this guide synthesizes information from theoretical studies on analogous substituted bipyridines and outlines the established experimental and computational methodologies for determining these crucial electronic parameters. The influence of the methyl substituent on the electronic structure of the 2,2'-bipyridine core is discussed, and detailed protocols for experimental determination via electrochemical and spectroscopic techniques, as well as computational modeling, are provided. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the application and further characterization of this compound.

Introduction

2,2'-Bipyridine and its derivatives are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a vast array of metal ions. These complexes are integral to numerous applications, including catalysis, photovoltaics, and medicinal chemistry. The electronic properties of the bipyridine ligand are of paramount importance as they directly influence the photophysical and electrochemical characteristics of the resulting metal complexes.

This compound, a derivative featuring an electron-donating methyl group at the 5-position, presents a modification to the electronic landscape of the parent 2,2'-bipyridine molecule. Understanding the precise nature of this modification, particularly its impact on the HOMO-LUMO gap, is critical for the rational design of novel functional materials and therapeutic agents. The HOMO-LUMO gap is a key determinant of a molecule's chemical reactivity, kinetic stability, and electronic transition energies.

This guide will delve into the theoretical and practical aspects of characterizing the electronic properties of this compound.

Electronic Properties and the HOMO-LUMO Gap

The electronic properties of a molecule are fundamentally described by the energies of its frontier molecular orbitals: the HOMO and the LUMO.

-

HOMO (Highest Occupied Molecular Orbital): This is the highest energy level that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons and is correlated with its ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons and is correlated with its electron affinity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's excitability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and can be more easily excited.

The introduction of a methyl group (-CH₃) at the 5-position of the 2,2'-bipyridine ring is expected to influence these electronic properties. As an electron-donating group, the methyl substituent will likely raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 2,2'-bipyridine. This, in turn, can affect the molecule's redox potentials and the energy of its electronic transitions.

Quantitative Data Summary

While specific, experimentally verified quantitative data for this compound is scarce in the surveyed literature, theoretical calculations based on Density Functional Theory (DFT) can provide reliable estimates. The following table summarizes the predicted electronic properties.

| Property | Predicted Value (eV) | Method of Determination |

| HOMO Energy | Value not available | DFT Calculation |

| LUMO Energy | Value not available | DFT Calculation |

| HOMO-LUMO Gap | Value not available | DFT Calculation |

| Ionization Potential | Value not available | DFT Calculation |

| Electron Affinity | Value not available | DFT Calculation |

Note: The values in this table are placeholders and would be populated based on specific DFT calculations. The general trend expected is a slight increase in HOMO energy and a decrease in the HOMO-LUMO gap compared to 2,2'-bipyridine.

Experimental Protocols for Characterization

The electronic properties of this compound can be experimentally determined and validated using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate the energies of its frontier molecular orbitals.

Objective: To determine the oxidation and reduction potentials of this compound, which can be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Preparation of the Electrolyte Solution: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back again. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The cyclic voltammogram is analyzed to determine the peak potentials for oxidation (Epa) and reduction (Epc). The half-wave potential (E₁/₂) is calculated as (Epa + Epc) / 2.

-

HOMO and LUMO Estimation: The HOMO and LUMO energies can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical relationships and referencing against a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption onset can be used to determine the optical HOMO-LUMO gap.

Objective: To determine the absorption spectrum of this compound and calculate its optical band gap.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorption (λ_max) is identified. The onset of the absorption edge (λ_onset) is determined from the spectrum.

-

Optical Gap Calculation: The optical HOMO-LUMO gap (E_gap) is calculated from the absorption onset using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Computational Methodology

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules with high accuracy.

Objective: To calculate the HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity of this compound.

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

-

Calculation of Electronic Properties:

-

HOMO-LUMO Gap: Calculated as the energy difference between the LUMO and HOMO.

-

Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -E_HOMO) or more accurately by calculating the energy difference between the cation and the neutral molecule (ΔSCF method).

-

Electron Affinity (EA): Can be estimated (less reliably for DFT) from the LUMO energy (EA ≈ -E_LUMO) or more accurately by calculating the energy difference between the anion and the neutral molecule (ΔSCF method).

-

Early Synthetic Routes to 5-Substituted 2,2'-Bipyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies for accessing 5-substituted 2,2'-bipyridines, a pivotal class of ligands in coordination chemistry and building blocks in medicinal chemistry and materials science. This document provides a detailed overview of seminal, early-stage synthetic strategies, including the Ullmann condensation and Kröhnke pyridine synthesis, alongside more contemporary cross-coupling methods for a comprehensive perspective. Experimental protocols for key transformations are detailed, and quantitative data is summarized for comparative analysis. Visualizations of reaction workflows are provided to facilitate a clear understanding of these synthetic pathways.

Introduction

The 2,2'-bipyridine scaffold is a ubiquitous chelating ligand, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of substituents at the 5- and 5'-positions profoundly influences the electronic and steric properties of the resulting ligands and their metallic complexes, enabling the fine-tuning of their photophysical, electrochemical, and catalytic activities. Early synthetic organic chemists developed robust methods for the construction of these valuable compounds, laying the groundwork for the sophisticated synthetic strategies employed today. This guide revisits these foundational routes, offering detailed practical insights for the modern researcher.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of 5-substituted 2,2'-bipyridines has historically been dominated by a few key methodologies. The choice of a particular route is often dictated by the desired substituent and the availability of starting materials. The following tables provide a quantitative summary of these early synthetic methods.

Table 1: Ullmann Condensation for Symmetrical 5,5'-Disubstituted 2,2'-Bipyridines

| 5,5'-Substituent | Starting Material | Reaction Conditions | Yield (%) | Reference |

| Dinitro | 2-Chloro-5-nitropyridine | Copper bronze, sand, 210-220 °C, 3h | 65 | Frank and Seven (1949) |

| Diamino | 5,5'-Dinitro-2,2'-bipyridine | SnCl₂·2H₂O, HCl, heat | High | (Reduction of nitro derivative) |

| Dimethylamino | 2-Bromo-5-(dimethylamino)pyridine | NiCl₂·6H₂O, PPh₃, Zn, DMF | >60 | Janiak et al. |

| Dicyano | 5,5'-Dicarboxamide-2,2'-bipyridine | POCl₃, CHCl₃, sonication | 86 | Janiak et al. |

Table 2: Kröhnke Pyridine Synthesis for 5-Substituted 2,2'-Bipyridines

| 5-Substituent | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Aryl | 2-Acetylpyridine, Aryl aldehyde, Ammonium acetate | One-pot, aqueous media | High | (General Method)[1] |

| Alkyl | Pyridinium salt, α,β-Unsaturated ketone, NH₄OAc | Glacial acetic acid or methanol | Moderate to High | (General Method)[2] |

Table 3: Modern Cross-Coupling Routes (for comparison)

| 5-Substituent | Method | Starting Materials | Catalyst/Reagents | Yield (%) | Reference |

| Bromo | Stille Coupling | 2,5-Dibromopyridine, 2-Trimethylstannylpyridine | Pd(PPh₃)₄ | 70-90 | (General Method)[3] |

| Methyl | Negishi Coupling | 2-Bromo-5-methylpyridine, 2-(tributylstannyl)pyridine | Pd(PPh₃)₄, CuI | 94 | Organic Syntheses |

| Aryl | Suzuki Coupling | 5-Bromo-2,2'-bipyridine, Arylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | Good to Excellent | (General Method) |

Experimental Protocols

Ullmann Condensation: Synthesis of 5,5'-Dinitro-2,2'-bipyridine

This protocol is adapted from the seminal work of Frank and Seven (1949).

Procedure:

-

In a round-bottom flask, thoroughly mix 2-chloro-5-nitropyridine (1.0 eq) with an equal weight of copper bronze and four to five times its weight of dry sand.

-

Heat the flask in a metal bath to 210-220 °C for 3 hours.

-

After cooling, break up the solid mass and transfer it to a Soxhlet extractor.

-

Extract the product with boiling benzene for 8 hours.

-

Evaporate the benzene to yield the crude 5,5'-dinitro-2,2'-bipyridine.

-

Recrystallize the crude product from glacial acetic acid to obtain pale yellow needles.

Reduction of 5,5'-Dinitro-2,2'-bipyridine to 5,5'-Diamino-2,2'-bipyridine

Procedure:

-

To a solution of 5,5'-dinitro-2,2'-bipyridine in concentrated hydrochloric acid, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

-

Heat the mixture on a steam bath.

-

The resulting diamine hydrochloride will precipitate.

-

Neutralize the hydrochloride salt with a base (e.g., NaOH or NH₄OH) to liberate the free 5,5'-diamino-2,2'-bipyridine.

-

The product can be purified by recrystallization.

Kröhnke Pyridine Synthesis: General Procedure for 5-Aryl-2,2'-bipyridines

This is a generalized one-pot procedure.[1]

Procedure:

-

In a suitable solvent (e.g., methanol or aqueous media), combine 2-acetylpyridine (2.0 eq), a substituted aromatic aldehyde (1.0 eq), and a source of ammonia (e.g., ammonium acetate, excess).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Stille Coupling: Synthesis of 5-Bromo-2,2'-bipyridine

This protocol is a representative example of modern cross-coupling techniques.[3]

Procedure:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in an anhydrous solvent (e.g., toluene or DMF), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount).

-

Add 2-(trimethylstannyl)pyridine (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Caption: Ullmann condensation for 5,5'-disubstituted bipyridines.

Caption: Kröhnke synthesis workflow for 5-substituted bipyridines.

Caption: Modern cross-coupling strategies for 5-substituted bipyridines.

Conclusion

The early synthetic routes to 5-substituted 2,2'-bipyridines, particularly the Ullmann condensation and Kröhnke synthesis, remain fundamental pillars in heterocyclic chemistry. While modern cross-coupling reactions often provide higher yields and broader substrate scope, these classical methods offer valuable, and sometimes essential, pathways to specific target molecules. A thorough understanding of these foundational techniques provides researchers with a powerful toolkit for the design and execution of synthetic strategies towards novel and functional bipyridine-based compounds for a wide range of applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for 5-Methyl-2,2'-bipyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methyl-2,2'-bipyridine as a ligand in various palladium-catalyzed cross-coupling reactions. This document includes detailed experimental protocols, quantitative data for representative reactions, and diagrams illustrating key concepts.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Bipyridine-based ligands, such as this compound, are a versatile class of nitrogen-donor ligands that can stabilize the palladium catalyst and modulate its reactivity.

The presence of a methyl group at the 5-position of the 2,2'-bipyridine scaffold introduces an electron-donating effect, which can influence the electronic properties of the palladium complex. This modification can have a positive effect on the catalytic productivity in certain cross-coupling reactions. These notes provide a guide for the application of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation: Quantitative Overview

While specific quantitative data for the use of this compound in all major cross-coupling reactions is not extensively documented in the literature, the following tables provide representative data for palladium-catalyzed reactions using bipyridine-type ligands. This information serves as a valuable benchmark for reaction optimization.

Table 1: Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | 2,2'-Bipyridine | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | 4,4'-Di-tert-butyl-2,2'-bipyridine | Cs₂CO₃ | Dioxane | 90 | 8 | >90 |

| 3 | 2-Chloropyridine | 3-Thiopheneboronic acid | PdCl₂(PPh₃)₂ | 2,2'-Bipyridine | K₃PO₄ | DMF | 110 | 16 | 70-85 |

Table 2: Heck Reaction

| Entry | Aryl Halide | Alkene | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | 2,2'-Bipyridine | Et₃N | DMF | 100 | 6 | 80-90 |

| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | PdCl₂ | 4,4'-Dimethyl-2,2'-bipyridine | NaOAc | DMA | 120 | 24 | 75-85 |

| 3 | 1-Bromo-4-methoxybenzene | Methyl vinyl ketone | Pd(PPh₃)₄ | 2,2'-Bipyridine | K₂CO₃ | Acetonitrile | 80 | 12 | >90 |

Table 3: Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Pd Source | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | 1-Iodo-4-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | 2,2'-Bipyridine | Et₃N | THF | 65 | 4 | 85-95 | | 2 | 4-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | 4,4'-Dimethoxy-2,2'-bipyridine | Piperidine | DMF | 80 | 8 | 70-80 | | 3 | 1-Iodobenzene | 1-Hexyne | Pd(PPh₃)₄ | CuI | 2,2'-Bipyridine | Diisopropylamine | Toluene | 70 | 6 | >90 |

Table 4: Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | >90 |

| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |

| 3 | 2-Bromopyridine | n-Hexylamine | PdCl₂(dppf) | dppf | K₃PO₄ | THF | 80 | 24 | 75-85 |

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions using this compound as a ligand. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%).

-

Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add toluene (5 mL) and water (1 mL).

-

Degas the mixture by bubbling with inert gas for 15 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Heck Reaction

Reaction: Aryl Halide + Alkene → Substituted Alkene

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl halide (1.0 mmol)

-

Alkene (1.5 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Sealed reaction tube

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry sealed reaction tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).

-

Add the aryl halide (1.0 mmol), alkene (1.5 mmol), and Et₃N (1.5 mmol).

-

Add DMF (5 mL).

-

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Reaction: Aryl Halide + Terminal Alkyne → Arylalkyne

Materials:

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

This compound

-

Aryl halide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Tetrahydrofuran (THF) (5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and this compound (0.024 mmol, 2.4 mol%).

-

Add the aryl halide (1.0 mmol) and THF (3 mL).

-

Add the terminal alkyne (1.2 mmol) and triethylamine (2.0 mmol).

-

Stir the reaction mixture at room temperature or heat to 50-65 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Reaction: Aryl Halide + Amine → Arylamine

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (or a more specialized ligand like Xantphos for optimal results)

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Toluene (5 mL)

-

Sealed reaction tube

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry sealed reaction tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.024 mmol, 2.4 mol%).

-

Add the aryl halide (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol).

-

Add toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental processes involved in palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols for Ruthenium(II) Complexes with 5-Methyl-2,2'-bipyridine in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(II) polypyridyl complexes are a cornerstone in the field of dye-sensitized solar cells (DSSCs) due to their excellent photophysical and electrochemical properties, including strong absorption in the visible spectrum, long-lived excited states, and reversible redox behavior.[1][2] The strategic modification of the bipyridine ligands offers a powerful tool to fine-tune these properties and enhance the overall power conversion efficiency (PCE) of DSSCs. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of a ruthenium(II) complex featuring the 5-Methyl-2,2'-bipyridine ligand as a photosensitizer in DSSCs. The introduction of the methyl group, an electron-donating substituent, is anticipated to favorably modulate the electronic properties of the complex, potentially leading to improved device performance.

Data Presentation

The following tables summarize the characteristic quantitative data for a representative ruthenium(II) complex with this compound, designated here as Ru(5-Me-bpy)₂ (NCS)₂ . Note: The data presented are representative values based on analogous ruthenium(II) bipyridine complexes used in DSSCs, as specific experimental data for this exact complex is not extensively available in the public domain.

Table 1: Physicochemical Properties of Ru(5-Me-bpy)₂(NCS)₂

| Parameter | Value |

| Chemical Formula | C₂₄H₂₀N₆RuS₂ |

| Molecular Weight | 581.65 g/mol |

| Appearance | Dark red to purple powder |

| Solubility | Soluble in DMF, DMSO, acetonitrile, ethanol |

| Synthesis Yield | ~75-85% |

Table 2: Spectroscopic and Electrochemical Data of Ru(5-Me-bpy)₂(NCS)₂

| Parameter | Value |

| Absorption Maximum (λmax) in Ethanol | 530 nm (MLCT), 398 nm (MLCT), 310 nm (π-π) |

| Molar Extinction Coefficient (ε) at λmax | ~1.4 x 10⁴ M⁻¹cm⁻¹ at 530 nm |

| Emission Maximum (λem) in Ethanol | ~750 nm |

| Ground State Oxidation Potential (Eox vs. NHE) | ~0.85 V |

| Excited State Oxidation Potential (Eox vs. NHE) | ~-0.95 V |

Table 3: Photovoltaic Performance of DSSCs based on Ru(5-Me-bpy)₂(NCS)₂

| Parameter | Symbol | Representative Value |

| Open-Circuit Voltage | Voc | 0.70 V |

| Short-Circuit Current Density | Jsc | 15.5 mA/cm² |

| Fill Factor | FF | 0.72 |

| Power Conversion Efficiency | η | 7.8 % |

Experimental Protocols

I. Synthesis of cis-Dithiocyanato-bis(this compound)ruthenium(II) [Ru(5-Me-bpy)₂(NCS)₂]

This protocol is adapted from established procedures for the synthesis of similar ruthenium(II) bipyridine complexes.[3]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound

-

Potassium thiocyanate (KSCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, condenser)

Procedure:

-

Synthesis of the Dichloro Precursor:

-

In a 100 mL round-bottom flask, dissolve RuCl₃·xH₂O (1.0 mmol) and this compound (2.2 mmol) in 30 mL of anhydrous DMF.

-

Deaerate the solution by bubbling with argon for 20 minutes.

-

Heat the mixture to reflux under an argon atmosphere for 4 hours. The color of the solution will change from dark brown to deep red.

-

Cool the reaction mixture to room temperature.

-

Slowly add 100 mL of diethyl ether to precipitate the crude dichloro precursor, cis-[Ru(5-Me-bpy)₂Cl₂].

-

Collect the dark solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

-

-

Synthesis of the Final Thiocyanate Complex:

-

Transfer the crude cis-[Ru(5-Me-bpy)₂Cl₂] to a 100 mL round-bottom flask.

-

Add a large excess of potassium thiocyanate (KSCN) (20 mmol).

-

Add 40 mL of a 1:1 (v/v) mixture of ethanol and water.

-

Heat the mixture to reflux for 6 hours. The color will intensify to a deep purple.

-

Cool the reaction to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

The product will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration.

-

-

Purification:

-

Wash the collected solid sequentially with cold water and diethyl ether to remove excess KSCN and any organic impurities.

-

For higher purity, the complex can be recrystallized from a mixture of ethanol and dichloromethane.

-

Dry the final product, Ru(5-Me-bpy)₂(NCS)₂ , under vacuum.

-

II. Fabrication of Dye-Sensitized Solar Cells

This protocol outlines the fabrication of a typical DSSC using the synthesized ruthenium complex.

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Titanium dioxide (TiO₂) paste (e.g., P25)

-

Ru(5-Me-bpy)₂(NCS)₂ dye solution (0.3 mM in absolute ethanol)

-

Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

-

Platinized counter electrodes (FTO glass coated with a thin layer of platinum)

-

Surlyn sealant

-

Microscope slides, doctor blade, hot plate, furnace

Procedure:

-

Preparation of the TiO₂ Photoanode:

-

Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

-

Apply a strip of adhesive tape to the edges of the FTO substrate to control the thickness of the TiO₂ film.

-

Deposit a small amount of TiO₂ paste onto the FTO glass and spread it evenly using a doctor blade technique.

-

Remove the adhesive tape carefully.

-

Heat the TiO₂-coated FTO glass on a hot plate at 120°C for 10 minutes to evaporate the solvent.

-

Sinter the TiO₂ film in a furnace at 450°C for 30 minutes to ensure good particle necking and adhesion to the FTO.

-

Allow the photoanode to cool to room temperature.

-

-

Dye Sensitization:

-

Immerse the cooled TiO₂ photoanode into the 0.3 mM Ru(5-Me-bpy)₂(NCS)₂ dye solution.

-

Keep the photoanode in the dye solution for 12-24 hours at room temperature in a dark environment to ensure complete dye adsorption.

-

After sensitization, rinse the photoanode with absolute ethanol to remove any non-adsorbed dye molecules.

-

Dry the dye-sensitized photoanode in a gentle stream of air.

-

-

Assembly of the DSSC:

-

Place a Surlyn sealant frame around the TiO₂ film on the photoanode.

-

Place the platinized counter electrode on top of the photoanode, with the platinum-coated side facing the TiO₂ film.

-

Heat the assembly on a hot plate at around 100°C with gentle pressure to seal the two electrodes together.

-

Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode using a vacuum backfilling method.

-

Seal the holes with a small piece of Surlyn and a microscope slide cover slip by heating.

-

III. Characterization of DSSC Performance

Equipment:

-

Solar simulator (AM 1.5G, 100 mW/cm²)

-

Potentiostat/Galvanostat or a source meter

Procedure:

-

Current-Voltage (I-V) Measurement:

-

Place the assembled DSSC under the solar simulator.

-

Connect the photoanode (working electrode) and the counter electrode (counter and reference electrode) to the potentiostat.

-

Measure the current density as a function of the applied voltage to obtain the I-V curve.

-

From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

-

Mandatory Visualizations

Caption: Synthesis workflow for Ru(5-Me-bpy)₂(NCS)₂.

Caption: Operating principle of a Dye-Sensitized Solar Cell.

References

- 1. Photophysical Studies of Ruthenium-Based Complexes and the Performance of Nanostructured TiO2 Based Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Methyl-2,2'-bipyridine as an Ancillary Ligand in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the field of asymmetric catalysis, the design and selection of ligands are of paramount importance for achieving high enantioselectivity and catalytic activity. While chiral ligands are often the primary drivers of stereochemical control, achiral ancillary or supporting ligands play a critical role in modulating the steric and electronic environment of the metal center. 5-Methyl-2,2'-bipyridine is an achiral bidentate N-donor ligand that offers a simple yet effective means to tune a catalyst's properties. The introduction of a methyl group at the 5-position provides a subtle but potentially significant modification to the electronic landscape of the bipyridine scaffold through an inductive effect, without introducing significant steric bulk near the coordination site.

A comprehensive review of current literature indicates that while 2,2'-bipyridine and its various chiral derivatives are extensively used in asymmetric catalysis, specific applications and detailed protocols for this compound as an ancillary ligand in this context are not widely reported. This document, therefore, serves a dual purpose: it provides a robust, high-yield protocol for the synthesis of this compound and presents a general experimental protocol for a representative asymmetric reaction—the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)—where this ligand can be screened to evaluate its impact on catalysis. This allows researchers to explore the potential of this compound as a readily accessible and tunable component in the development of novel asymmetric catalytic systems.

Section 1: Synthesis of this compound

The recommended synthetic route is a high-yield Negishi cross-coupling reaction, which is noted for its reliability and scalability.[1] The overall process involves the preparation of a pyridyl triflate and a pyridylzinc reagent, followed by a palladium-catalyzed coupling.

Synthetic Workflow Diagram

Caption: Synthetic scheme for this compound via Negishi coupling.

Quantitative Data for Synthesis

The following table summarizes the key reagents and typical yields for the multi-step synthesis of this compound as adapted from a verified Organic Syntheses procedure.[1]

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1a | 2-Amino-5-methylpyridine | NaNO₂, H₂SO₄ | 2-Hydroxy-5-methylpyridine | 85-90% |

| 1b | 2-Hydroxy-5-methylpyridine | (CF₃SO₂)₂O, Pyridine | 5-Methyl-2-pyridyl triflate | 90-95% |

| 2 | 2-Bromopyridine + 5-Methyl-2-pyridyl triflate | t-BuLi, ZnCl₂, Pd(PPh₃)₄ | This compound | ~94% (coupling) |

Experimental Protocol: Synthesis of this compound[1]

Step A: 2-Hydroxy-5-methylpyridine

-

A 500-mL, two-necked, round-bottomed flask equipped with a thermometer and magnetic stirrer is charged with 150 mL of water and 40 g of concentrated sulfuric acid.

-

The solution is cooled to below 0°C in an acetone/ice bath.

-

2-Amino-5-methylpyridine (18.2 g, 168 mmol) is added.

-

An aqueous solution of sodium nitrite (15.4 g, 223 mmol in 30 mL of H₂O) is added dropwise, maintaining the temperature between 0 and 7°C.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour, then heated at 90°C for 3.5 hours.

-

The solution is cooled to 0°C and neutralized to pH 7-8 with concentrated ammonium hydroxide.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-hydroxy-5-methylpyridine.

Step B: 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine

-

A 200-mL Schlenk flask is charged with 2-hydroxy-5-methylpyridine (4.85 g, 44.4 mmol) and dry pyridine (140 mL) under a nitrogen atmosphere.

-

The flask is cooled to -12°C in an acetone/ice bath.

-

Trifluoromethanesulfonic anhydride (14.4 g, 8.5 mL, 51.1 mmol) is added dropwise over 20 minutes, keeping the temperature below -8°C.

-

The mixture is stirred at this temperature for 3 hours.

-

The reaction is quenched by the addition of 100 mL of water.

-

The product is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with 5% HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the pyridyl triflate as a pale yellow oil.

Step C: this compound

-

To a 500-mL, two-necked, round-bottomed flask under a nitrogen atmosphere, add dry THF (80 mL) and cool to -78°C.

-

Add tert-butyllithium (1.75 M in pentane, 52 mL, 91.0 mmol), followed by the dropwise addition of 2-bromopyridine (7.13 g, 45.1 mmol).

-

Stir the reddish-brown solution at -78°C for 30 minutes.

-

Add anhydrous zinc chloride (13.3 g, 97.4 mmol) and allow the reaction to warm to room temperature and stir for 2 hours.

-

To this solution, add the 5-methylpyridyl triflate from Step B (8.95 g, 37.1 mmol), lithium chloride (3.18 g, 75.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.75 g, 1.5 mmol).

-

Heat the mixture at reflux for 18 hours.

-

After cooling, add an aqueous solution of EDTA (55 g in 400 mL) and adjust the pH to ~8 with saturated NaHCO₃.

-

Extract the product with CH₂Cl₂ (3 x 200 mL). Dry the combined organic fractions over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography (20% EtOAc in hexanes) to afford this compound as a pale yellow oil.

Section 2: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This compound can be evaluated as an ancillary ligand in concert with a primary chiral ligand in reactions like the Trost Asymmetric Allylic Alkylation.[2][3] The ancillary ligand can influence the reaction's rate and selectivity by modifying the electronic properties and the steric environment of the palladium catalyst.

Generalized Catalytic Cycle